Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves the use of toluene as a solvent, with iodine (I₂) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP facilitating a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like TBHP can be used to modify the compound.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing pharmaceutical compounds due to its biological activity.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their potential therapeutic effects.
Wirkmechanismus
The mechanism of action of methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have varied medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds are structurally similar and are used in similar research contexts.
Uniqueness
Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate is unique due to its specific substitution pattern and the presence of both a benzoate ester and a brominated imidazo[1,2-a]pyridine core. This combination of features makes it a valuable scaffold for developing novel compounds with potential therapeutic applications .
Eigenschaften
CAS-Nummer |
947533-62-2 |
---|---|
Molekularformel |
C15H11BrN2O2 |
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)11-4-2-10(3-5-11)13-9-18-7-6-12(16)8-14(18)17-13/h2-9H,1H3 |
InChI-Schlüssel |
LNBBLQIJXDAHML-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.